Methyl 2-chloro-4-cyclopropylbenzoate
Overview
Description
Methyl 2-chloro-4-cyclopropylbenzoate is an organic compound with a molecular weight of 210.66 . It is characterized by a benzene ring connected to an ester functional group .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C11H11ClO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3
. This indicates the presence of a benzene ring connected to an ester functional group. Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 210.66 . Further physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Synthesis of Phthalides and Dihydroisocoumarins
Methyl 2-chloro-4-cyclopropylbenzoate has been studied for its role in the synthesis of phthalides and dihydroisocoumarins. Research by Mochalov et al. (1998) on 2-Cyclopropylbenzoic acids, a related compound, demonstrated that under certain conditions, they can be converted into 3-ethylphthalidium ions. These ions can be isomerized to 3-methyl-3,4-dihydroisocoumarinium ions, leading to the formation of 3-ethylphthalides and 3-methyl-3,4-dihydroisocoumarins upon neutralization. This research opens up possibilities for the use of this compound in similar synthetic applications (Mochalov et al., 1998).
Agricultural Applications in Nanoparticles
Another study by Campos et al. (2015) explored the use of related compounds in agriculture. They investigated solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides, which could potentially include compounds like this compound. This approach can provide benefits such as modified release profiles of bioactive compounds and reduced environmental toxicity (Campos et al., 2015).
Synthesis of Spirocyclopropane Anellated Heterocycles
Research by Meijere et al. (1989) on Methyl 2-chloro-2-cyclopropylidenacetate, a structurally related compound, demonstrates its use in synthesizing spirocyclopropane anellated heterocyclic carboxylates. This suggests potential applications of this compound in the synthesis of complex organic compounds with similar structures (Meijere et al., 1989).
Properties
IUPAC Name |
methyl 2-chloro-4-cyclopropylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDXTFLQMKOZOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.